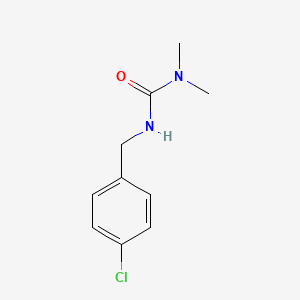
N'-(4-chlorobenzyl)-N,N-dimethylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(4-chlorobenzyl)-N,N-dimethylurea, also known as CDU, is a chemical compound that has been widely studied for its potential applications in various scientific research fields. It is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 233.73 g/mol. CDU has been found to have several significant biological and physiological effects, which make it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of N'-(4-chlorobenzyl)-N,N-dimethylurea is not yet fully understood. However, it is believed that this compound binds to the active site of enzymes, thereby inhibiting their activity. This compound has also been found to interact with DNA and RNA, which may contribute to its biological effects.
Biochemical and Physiological Effects:
This compound has been found to have several significant biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine in the nervous system. This inhibition can lead to an increase in acetylcholine levels, which may have beneficial effects on cognitive function. This compound has also been found to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N'-(4-chlorobenzyl)-N,N-dimethylurea has several advantages as a research tool. It is a relatively stable compound that can be easily synthesized in the laboratory. This compound is also soluble in organic solvents, which makes it easy to work with in the laboratory. However, this compound has some limitations as a research tool. It has been found to be toxic to some cell lines at high concentrations, which may limit its use in certain experiments. This compound is also relatively expensive, which may limit its use in large-scale experiments.
Orientations Futures
There are several potential future directions for research on N'-(4-chlorobenzyl)-N,N-dimethylurea. One area of interest is the development of this compound-based inhibitors for enzymes involved in the breakdown of acetylcholine, which may have therapeutic potential in the treatment of cognitive disorders such as Alzheimer's disease. Another area of interest is the development of this compound-based antimicrobial agents, which may have applications in the treatment of infectious diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various scientific research fields.
Méthodes De Synthèse
The synthesis of N'-(4-chlorobenzyl)-N,N-dimethylurea involves the reaction of 4-chlorobenzylamine with dimethyl carbamate in the presence of a catalyst such as triethylamine. The resulting product is then purified by recrystallization or column chromatography. The yield of this compound obtained from this method is typically around 50-60%.
Applications De Recherche Scientifique
N'-(4-chlorobenzyl)-N,N-dimethylurea has been extensively studied for its potential applications in various scientific research fields. It has been found to be an effective inhibitor of several enzymes, including acetylcholinesterase, butyrylcholinesterase, and urease. This compound has also been shown to have anti-inflammatory, antioxidant, and antimicrobial properties, making it a promising candidate for further research in these areas.
Propriétés
IUPAC Name |
3-[(4-chlorophenyl)methyl]-1,1-dimethylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O/c1-13(2)10(14)12-7-8-3-5-9(11)6-4-8/h3-6H,7H2,1-2H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTQYQKJCVPKRHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NCC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![11-(2-phenylethyl)-11-azatetracyclo[6.5.2.0~2,7~.0~9,13~]pentadeca-2,4,6-triene-10,12,14-trione](/img/structure/B5162436.png)
![2-[(6,6-dimethyl-4-oxo-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B5162442.png)

![N-[(dibenzylamino)carbonothioyl]-3-nitrobenzamide](/img/structure/B5162452.png)
![6-methyl-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}nicotinamide](/img/structure/B5162464.png)
![2-(5-{[5-(4-fluorophenyl)-2-furyl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B5162471.png)

![2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyethyl)benzamide](/img/structure/B5162481.png)
![2-(2,4-dichlorophenyl)-2-oxoethyl 5-[(2-ethylphenyl)amino]-5-oxopentanoate](/img/structure/B5162503.png)
![4,4'-{sulfonylbis[(6-methyl-3,1-phenylene)sulfonyl]}dimorpholine](/img/structure/B5162505.png)
![2-({[(3-chlorophenyl)amino]carbonyl}amino)-N-(2-methoxyethyl)benzamide](/img/structure/B5162508.png)
![3-[(isopropoxycarbonyl)amino]phenyl hydroxy(3-methylphenyl)carbamate](/img/structure/B5162515.png)
![N,N-diethyl-2-[phenyl(propyl)phosphoryl]acetamide](/img/structure/B5162532.png)
![N-[2-(allyloxy)benzyl]-N-methyl-2-(2-pyridinyl)ethanamine](/img/structure/B5162538.png)
